

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1319215

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and biological properties of **Methyl 2-(1-methylpiperidin-4-yl)acetate**, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical identity, physicochemical properties, relevant experimental protocols, and known biological activities, with a focus on quantitative data and detailed methodologies.

Chemical Properties

Methyl 2-(1-methylpiperidin-4-yl)acetate is a piperidine derivative with potential applications in neuroscience research. Below is a summary of its key chemical identifiers and physicochemical properties.

Property	Value	Source
IUPAC Name	methyl 2-(1-methylpiperidin-4-yl)acetate	PubChem[1]
Molecular Formula	C ₉ H ₁₇ NO ₂	PubChem[1]
Molecular Weight	171.24 g/mol	(Calculated)
Monoisotopic Mass	171.12593 Da	PubChem[1]
SMILES	CN1CCC(CC1)CC(=O)OC	PubChem[1]
InChI Key	BMFMUHLTSDBYKC-UHFFFAOYSA-N	PubChem[1]
CAS Number	Not readily available	-
Boiling Point	Predicted: 227.5 ± 25.0 °C	(Predicted)
Melting Point	Not available	-
Density	Predicted: 0.98 ± 0.1 g/cm ³	(Predicted)
Solubility	Not available	-
Predicted XlogP	0.8	PubChem[1]

Note: Experimental data for boiling point, melting point, and density are not readily available in the public domain. The provided values are based on computational predictions.

Experimental Protocols

A key application of this compound is in the synthesis of its radiolabeled analog, N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) tracer for acetylcholinesterase (AChE).

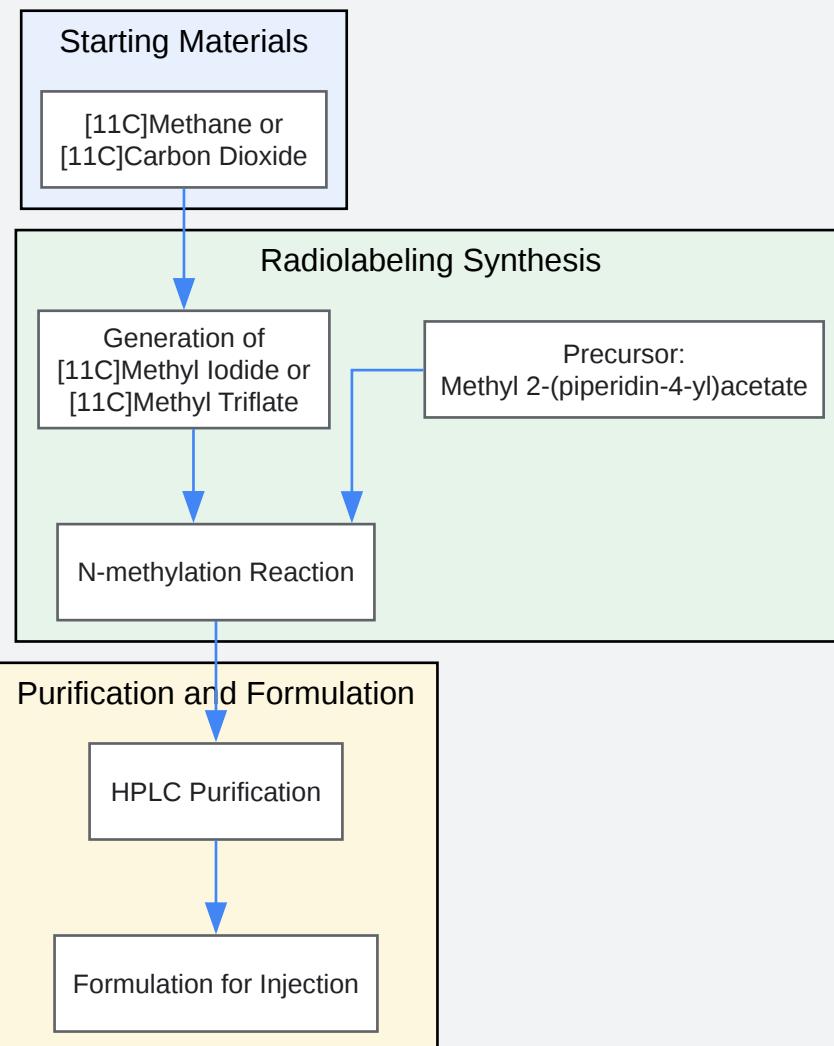
Synthesis of N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A)

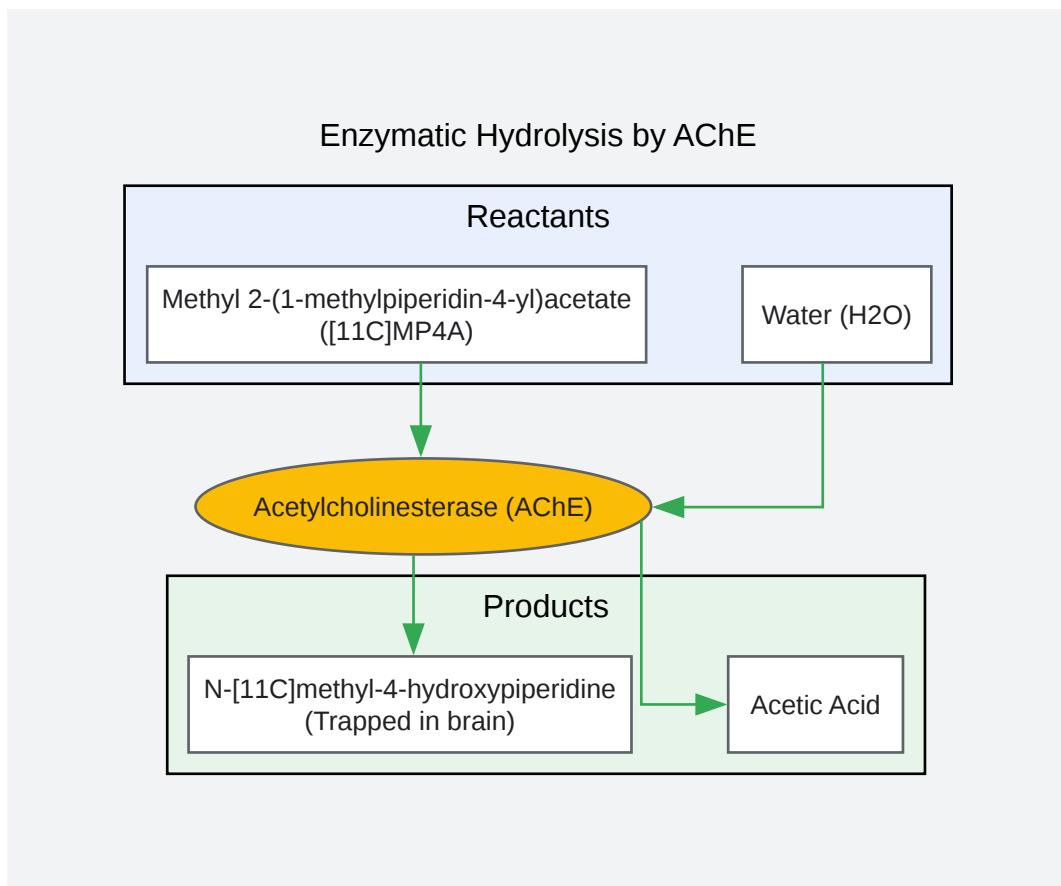
The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, methyl 2-(piperidin-4-yl)acetate, using a radiolabeled methylating agent. Several methods have

been reported, with variations in the methylating agent and reaction conditions.[\[2\]](#)

Method 1: Using $[^{11}\text{C}]$ Methyl Iodide

- Precursor: Methyl 2-(piperidin-4-yl)acetate hydrochloride
- Reagents: $[^{11}\text{C}]$ Methyl iodide ($[^{11}\text{C}]CH_3I$), anhydrous dimethylformamide (DMF)
- Procedure:
 - $[^{11}\text{C}]$ Methyl iodide is produced via the gas-phase iodination of $[^{11}\text{C}]$ methane.
 - The $[^{11}\text{C}]CH_3I$ is trapped in a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in anhydrous DMF.
 - The reaction mixture is heated to promote the N-methylation reaction.
 - The crude product is purified using high-performance liquid chromatography (HPLC).
- Radiochemical Yield: 20-60%[\[2\]](#)
- Radiochemical Purity: >98%[\[2\]](#)


Method 2: Using $[^{11}\text{C}]$ Methyl Triflate


- Precursor: Methyl 2-(piperidin-4-yl)acetate
- Reagents: $[^{11}\text{C}]$ Methyl triflate ($[^{11}\text{C}]CH_3OTf$), dimethyl sulfoxide (DMSO)
- Procedure:
 - $[^{11}\text{C}]$ Methyl triflate is synthesized from $[^{11}\text{C}]$ methyl iodide.
 - The precursor is dissolved in DMSO, and the $[^{11}\text{C}]CH_3OTf$ is introduced.
 - The reaction proceeds at room temperature.
 - Purification is performed via HPLC.

- Radiochemical Yield: 10-40%[\[2\]](#)

Below is a graphical representation of the general synthesis workflow for $[^{11}\text{C}]$ MP4A.

Synthesis Workflow of [11C]MP4A

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319215#methyl-2-1-methylpiperidin-4-yl-acetate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com